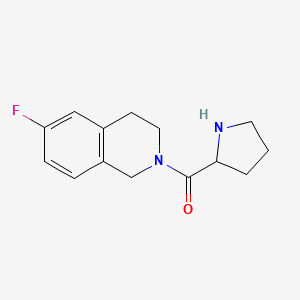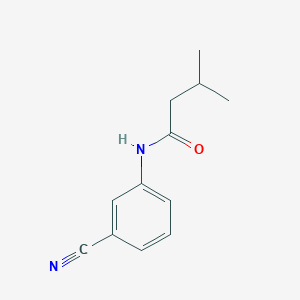
2-(1-Methylpyrazol-4-yl)oxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylpyrazol-4-yl)oxybenzonitrile, also known as MPB, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 226.24 g/mol. MPB is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
2-(1-Methylpyrazol-4-yl)oxybenzonitrile acts as a competitive inhibitor of PARP, binding to the enzyme's catalytic domain and preventing it from repairing DNA damage. This leads to the accumulation of DNA damage and eventual cell death. 2-(1-Methylpyrazol-4-yl)oxybenzonitrile has also been found to induce oxidative stress, leading to further DNA damage and cell death.
Biochemical and Physiological Effects:
2-(1-Methylpyrazol-4-yl)oxybenzonitrile has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels, which is essential for tumor growth. 2-(1-Methylpyrazol-4-yl)oxybenzonitrile has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
2-(1-Methylpyrazol-4-yl)oxybenzonitrile has several advantages for lab experiments. It is a potent inhibitor of PARP, making it a useful tool for studying DNA repair mechanisms. It is also relatively easy to synthesize and purify, making it readily available for research. However, 2-(1-Methylpyrazol-4-yl)oxybenzonitrile has limitations as well. It is toxic to cells at high concentrations, making it difficult to use in vivo. It also has low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for 2-(1-Methylpyrazol-4-yl)oxybenzonitrile research. One potential area of study is its use as a therapeutic agent for cancer treatment. 2-(1-Methylpyrazol-4-yl)oxybenzonitrile has been shown to be effective in inducing apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Another potential area of study is its use in inflammatory diseases. 2-(1-Methylpyrazol-4-yl)oxybenzonitrile has anti-inflammatory properties, and further research could lead to the development of new treatments for diseases such as rheumatoid arthritis. Finally, 2-(1-Methylpyrazol-4-yl)oxybenzonitrile could be studied further to better understand its mechanism of action and potential side effects, which could lead to the development of safer and more effective treatments.
合成法
2-(1-Methylpyrazol-4-yl)oxybenzonitrile can be synthesized through a multistep process involving the reaction of 4-chlorobenzonitrile with 1-methyl-4-hydroxypyrazole in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 2-(1-Methylpyrazol-4-yl)oxybenzonitrile. This synthesis method has been optimized to yield high purity and good yields of 2-(1-Methylpyrazol-4-yl)oxybenzonitrile.
科学的研究の応用
2-(1-Methylpyrazol-4-yl)oxybenzonitrile has been used in several scientific research studies due to its unique properties. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to DNA damage and ultimately cell death, making 2-(1-Methylpyrazol-4-yl)oxybenzonitrile a potential therapeutic agent for cancer treatment.
特性
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-14-8-10(7-13-14)15-11-5-3-2-4-9(11)6-12/h2-5,7-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDWWMNDWVDZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)







![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)


![(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)
